N-cyclopentyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide hydrochloride
Overview
Description
Scientific Research Applications
Enzyme Inhibition and Medicinal Applications
- Sulfonamide-containing derivatives have been extensively studied for their ability to inhibit various enzymes. For example, sulfonamides have shown significant inhibitory activities against carbonic anhydrase isoenzymes, which are crucial for various physiological processes. These inhibitors have potential applications in treating conditions like glaucoma, edema, and certain neurological disorders. Studies have identified compounds with strong inhibition constants against human carbonic anhydrase I and II, highlighting their therapeutic potential (Kucukoglu et al., 2016).
Anticancer Properties
- Several sulfonamide derivatives have been synthesized and evaluated for their anticancer activities. These compounds have been tested against various cancer cell lines, showing significant cytotoxic activities. For instance, novel heterocyclic compounds containing a sulfonamido moiety have been developed as antibacterial agents and have shown high activity against cancer cell lines, demonstrating their potential as anticancer agents (Azab et al., 2013).
Antibacterial Evaluation
- Research has also focused on the synthesis of new heterocyclic compounds with a sulfonamido moiety for use as antibacterial agents. These compounds have been shown to possess significant antibacterial activities, making them candidates for further investigation as antimicrobial agents (Darwish et al., 2014).
Radiosensitizing Evaluation
- Sulfonamide derivatives have been evaluated for their potential as radiosensitizers. These compounds have been tested for their ability to enhance the cell-killing effect of γ-radiation in cancer treatment. Some derivatives showed higher activity than the reference drug doxorubicin, indicating their potential as adjunct therapies in cancer treatment (Ghorab et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
N-cyclopentyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2S.ClH/c1-8-11(9(2)13-12-8)17(15,16)14(3)10-6-4-5-7-10;/h10H,4-7H2,1-3H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUZRFNDVLXXEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N(C)C2CCCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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